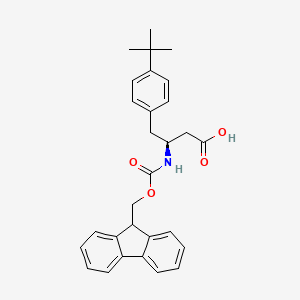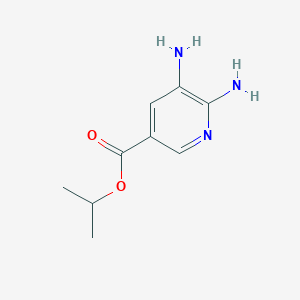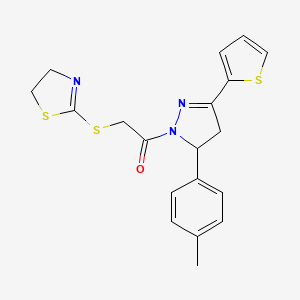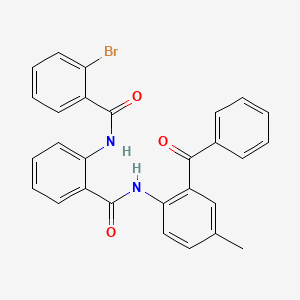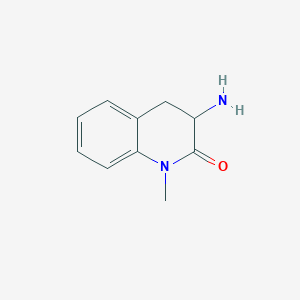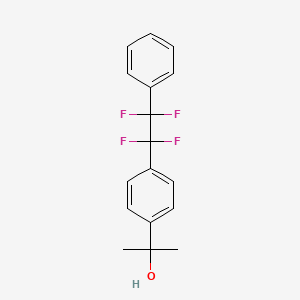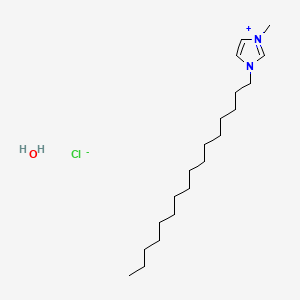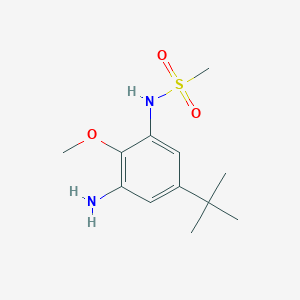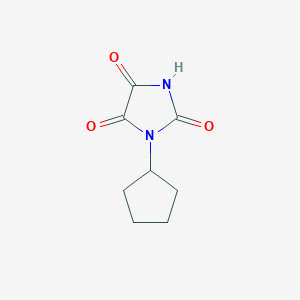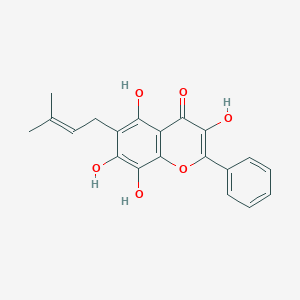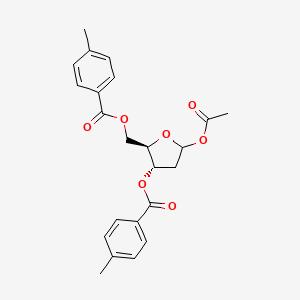![molecular formula C12H14O2 B3265365 2-甲氧基-8,9-二氢-5H-苯并[7]环庚烯-6(7H)-酮 CAS No. 40463-28-3](/img/structure/B3265365.png)
2-甲氧基-8,9-二氢-5H-苯并[7]环庚烯-6(7H)-酮
描述
The compound “2-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one” is a chemical compound that is likely to be a derivative of the parent compound 5H-Benzo[7]annulene . It is also related to 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-ol . The molecule contains a total of 41 bond(s), including 19 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 seven-membered ring(s), 1 eleven-membered ring(s), and 1 ether(s) (aromatic) .
Molecular Structure Analysis
The molecular structure of “2-Methoxy-8,9-dihydro-5H-benzo[7]annulen-6(7H)-one” is complex, with a total of 41 bonds, including 19 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 seven-membered ring, 1 eleven-membered ring, and 1 aromatic ether .科学研究应用
合成和化学性质
该化合物已被合成,并用于研究 6-氨基四氢苯并[7]环庚烯。这些过程涉及 N-烷基化和还原烷基化等复杂反应,展示了该化合物在有机合成中的多功能性。这些化合物的合成提供了对构效关系和进一步化学修饰潜力的见解 (Learmonth、Proctor 和 Scopes,1997)。
抗肿瘤和抗增殖活性
研究探索了苯并[b]色满[6,5-g][1,8]萘啶-7-酮类似物的抗肿瘤活性和作用机制,突出了该化合物类别在癌症治疗中的生物活性潜力。这些研究表明,特定衍生物对癌细胞系表现出亚微摩尔活性,表明它们作为抗肿瘤剂的潜力 (Tian 等人,2014)。此外,一系列新衍生物对各种癌细胞系显示出体外抗增殖活性,其中一种化合物显示出显着的效力,突出了这些化合物在癌症治疗中的治疗潜力 (Vanguru 等人,2017)。
NMDA 受体拮抗作用
开发了一类基于苯并[7]环庚烯骨架的新型 GluN2B 选择性 NMDA 受体拮抗剂,显示出高亲和力和潜在的神经保护作用。这些化合物对于治疗各种神经元疾病可能具有重要意义,展示了该化合物在神经科学研究中的相关性 (Benner 等人,2014)。
抑制微管蛋白聚合
该化合物启发了微管蛋白聚合抑制剂的设计和合成,表明其在开发抗癌剂方面的结构和功能相关性。这些研究导致了有效生物活性的发现以及对癌症治疗中构效关系的探索 (Herdman 等人,2015)。
属性
IUPAC Name |
2-methoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12-6-5-10-7-11(13)4-2-3-9(10)8-12/h5-6,8H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSOFAIBDQSRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)CCC2)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

